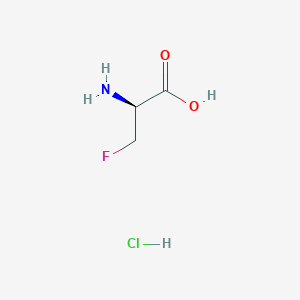

D-Alanine, 3-fluoro-, hydrochloride

Description

The exact mass of the compound (S)-2-Amino-3-fluoropropanoic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-3-fluoropropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6FNO2.ClH/c4-1-2(5)3(6)7;/h2H,1,5H2,(H,6,7);1H/t2-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXUGTBKNXOBNNP-HSHFZTNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00783068 | |

| Record name | 3-Fluoro-D-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00783068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39621-34-6 | |

| Record name | 3-Fluoro-D-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00783068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-3-fluoropropanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of 3-Fluoro-D-alanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-D-alanine is a synthetic amino acid analogue that has garnered significant interest in the scientific community for its potent and specific biological activities. This technical guide provides a comprehensive overview of the discovery and synthesis of its hydrochloride salt. It details both chemical and enzymatic routes to its preparation, offering step-by-step experimental protocols for each. The document also elucidates the key mechanisms of action of 3-fluoro-D-alanine, primarily its role as an inhibitor of bacterial alanine racemase and its interaction with D-amino acid oxidase. Quantitative data is presented in structured tables for ease of comparison, and critical pathways and workflows are visualized using diagrams to facilitate understanding.

Introduction

The discovery of 3-fluoro-D-alanine emerged from the broader exploration of fluorinated amino acids as tools to probe and modulate biological systems. The introduction of fluorine, the most electronegative element, into an amino acid structure can profoundly alter its chemical and biological properties, including its pKa, conformational preferences, and metabolic stability. 3-Fluoro-D-alanine, in particular, has been recognized for its potent antibacterial properties, which stem from its ability to interfere with bacterial cell wall synthesis. This guide delves into the pivotal methods developed for its synthesis and the molecular interactions that underpin its biological effects.

Chemical Synthesis of 3-Fluoro-D-alanine Hydrochloride

The chemical synthesis of 3-fluoro-D-alanine typically involves a multi-step process, beginning with readily available starting materials. An asymmetric synthesis approach is employed to achieve the desired D-enantiomer.

Overall Synthetic Scheme

The chemical synthesis route, as outlined in historical patents, involves the reaction of fluoroacetaldehyde with a chiral amine, followed by the addition of cyanide, and subsequent hydrolysis and deprotection steps to yield the final product.

Experimental Protocol

The following protocol is a general representation of the chemical synthesis. Note: Specific yields for each step are not consistently reported in the available literature.

Step 1: Formation of the Acetaldimine Fluoroacetaldehyde is reacted with an optically active D-amine, such as D-α-methylbenzylamine, to form the corresponding acetaldimine. This reaction is typically carried out at a reduced temperature.

-

To a solution of fluoroacetaldehyde in an appropriate solvent (e.g., diethyl ether), add an equimolar amount of D-α-methylbenzylamine dropwise while maintaining the temperature below 0°C.

-

Stir the reaction mixture at room temperature for several hours to ensure complete formation of the imine.

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

Step 2: Formation of the α-Aminonitrile The acetaldimine is then reacted with hydrogen cyanide to form D-2-(D-α-methylbenzylamino)-3-fluoropropionitrile.

-

Cool the solution containing the acetaldimine to a temperature between 0°C and 25°C.

-

Slowly add a solution of hydrogen cyanide (or a cyanide salt such as KCN followed by acidification) to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete, as monitored by TLC.

Step 3: Hydrolysis of the Nitrile The nitrile group is hydrolyzed to a carboxylic acid.

-

Add a strong acid, such as concentrated hydrochloric acid, to the reaction mixture containing the α-aminonitrile.

-

Heat the mixture to reflux for several hours to effect hydrolysis.

-

After cooling, the resulting N-(D-α-methylbenzyl)-3-fluoro-D-alanine can be isolated.

Step 4: Hydrogenolysis and Formation of the Hydrochloride Salt The chiral auxiliary (D-α-methylbenzyl group) is removed by hydrogenolysis, and the final product is isolated as the hydrochloride salt.

-

Dissolve the N-(D-α-methylbenzyl)-3-fluoro-D-alanine in a suitable solvent like ethanol containing an equivalent of hydrogen chloride.

-

Add a palladium catalyst, such as 10% palladium hydroxide on charcoal.

-

Subject the mixture to hydrogen gas at a pressure of approximately 40 psi.

-

After the reaction is complete, filter off the catalyst.

-

Evaporate the filtrate to dryness to obtain 3-fluoro-D-alanine hydrochloride as a solid residue.

-

The product can be further purified by recrystallization.

Quantitative Data for Chemical Synthesis

| Step | Reaction | Reagents & Conditions | Product | Yield (%) | Purity (%) |

| 1 | Acetaldimine Formation | Fluoroacetaldehyde, D-α-methylbenzylamine, Ether, <0°C to RT | D-acetaldimine | Data not available | Data not available |

| 2 | α-Aminonitrile Formation | D-acetaldimine, Hydrogen Cyanide, 0-25°C | D-2-(D-α-methylbenzylamino)-3-fluoropropionitrile | Data not available | Data not available |

| 3 | Nitrile Hydrolysis | α-aminonitrile, Concentrated HCl, Reflux | N-(D-α-methylbenzyl)-3-fluoro-D-alanine | Data not available | Data not available |

| 4 | Hydrogenolysis | N-protected alanine, H₂, Pd(OH)₂/C, HCl, Ethanol | 3-Fluoro-D-alanine Hydrochloride | Data not available | Data not available |

Enzymatic Synthesis of 3-Fluoro-D-alanine

An alternative and highly stereoselective method for the synthesis of 3-fluoro-D-alanine utilizes enzymes. This biocatalytic approach offers advantages in terms of enantiomeric purity and milder reaction conditions.

Overall Enzymatic Scheme

The enzymatic synthesis involves the reductive amination of 3-fluoropyruvate catalyzed by a specific dehydrogenase enzyme that exhibits D-stereoselectivity.

Experimental Protocol

This protocol details the enzymatic synthesis using diaminopimelate dehydrogenase from Symbiobacterium thermophilum (StDAPDH).

Step 1: Expression and Purification of StDAPDH [1][2][3]

-

Transform E. coli BL21(DE3) cells with a plasmid containing the gene for StDAPDH with a His-tag.

-

Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1 mM and continue to culture for 6 hours at 37°C.[1]

-

Harvest the cells by centrifugation and resuspend them in a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5).

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation.

-

Purify the His-tagged StDAPDH from the supernatant using a Ni-NTA affinity chromatography column. Elute the protein with a buffer containing imidazole.

-

Verify the purity of the enzyme by SDS-PAGE.

Step 2: Enzymatic Synthesis of 3-Fluoro-D-alanine [4]

-

Prepare a reaction mixture containing:

-

3-fluoropyruvate (substrate)

-

Ammonium chloride (amine source)

-

NADPH (cofactor)

-

Purified StDAPDH

-

A suitable buffer (e.g., 100 mM Na₂CO₃-NaHCO₃ buffer, pH 8.5)

-

-

To ensure continuous conversion, a cofactor regeneration system can be included, such as glucose dehydrogenase and glucose.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with gentle agitation.

-

Monitor the progress of the reaction by measuring the consumption of NADPH at 340 nm or by analyzing the formation of the product using HPLC or NMR.

-

Once the reaction is complete, the enzyme can be removed by ultrafiltration.

-

The product, 3-fluoro-D-alanine, can be isolated and purified from the reaction mixture using ion-exchange chromatography.

Quantitative Data for Enzymatic Synthesis

| Parameter | Value | Reference |

| Enzyme | Diaminopimelate Dehydrogenase (Symbiobacterium thermophilum) | [4] |

| Substrate | 3-Fluoropyruvate | [4] |

| Product | (S)-3-Fluoroalanine (D-enantiomer) | [4] |

| Reaction Yield | >85% | [5] |

| Enantiomeric Excess | Complete | [4] |

Mechanism of Action

The biological activity of 3-fluoro-D-alanine is primarily attributed to its ability to interfere with two key enzymatic processes: bacterial cell wall synthesis and D-amino acid metabolism.

Inhibition of Alanine Racemase and Peptidoglycan Synthesis

In bacteria, the enzyme alanine racemase is crucial for converting L-alanine to D-alanine, an essential component of the peptidoglycan cell wall. 3-Fluoro-D-alanine acts as a potent inhibitor of this enzyme. By blocking the production of D-alanine, it disrupts the synthesis of the peptidoglycan layer, leading to a weakened cell wall and ultimately bacterial cell death.

Caption: Inhibition of bacterial peptidoglycan synthesis by 3-fluoro-D-alanine.

Interaction with D-Amino Acid Oxidase (DAAO)

D-amino acid oxidase (DAAO) is a flavoenzyme responsible for the oxidative deamination of D-amino acids. 3-Fluoro-D-alanine can act as a substrate for DAAO, being converted to 3-fluoropyruvate. This interaction is relevant in the context of its metabolism and potential therapeutic applications where modulation of D-amino acid levels is desired.

Caption: Oxidative deamination of 3-fluoro-D-alanine by D-amino acid oxidase.

Conclusion

3-Fluoro-D-alanine hydrochloride remains a molecule of significant interest due to its specific and potent biological activity. The development of both robust chemical and highly selective enzymatic synthetic routes has enabled its accessibility for research and potential therapeutic development. A thorough understanding of its synthesis and mechanisms of action is crucial for harnessing its full potential in areas such as antibacterial drug discovery and as a chemical probe for studying D-amino acid metabolism. The detailed protocols and data presented in this guide serve as a valuable resource for professionals in the fields of chemistry, biology, and pharmacology.

References

- 1. journals.asm.org [journals.asm.org]

- 2. mdpi.com [mdpi.com]

- 3. Engineering the meso-Diaminopimelate Dehydrogenase from Symbiobacterium thermophilum by Site Saturation Mutagenesis for d-Phenylalanine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orbit.dtu.dk [orbit.dtu.dk]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to D-Alanine, 3-fluoro-, Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Alanine, 3-fluoro-, hydrochloride is a synthetic fluorinated analog of the essential bacterial amino acid D-alanine. This compound has garnered significant interest within the scientific community for its potent antibacterial properties. Its mechanism of action lies in the targeted inhibition of key enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its chemical characteristics, synthesis, biological activity, and the molecular basis of its antimicrobial effects. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antibacterial agents.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred intensive research into novel antimicrobial agents with unique mechanisms of action. This compound represents a promising candidate in this endeavor. As a structural analog of D-alanine, it acts as a competitive inhibitor of two essential bacterial enzymes: alanine racemase (Alr) and D-alanine-D-alanine ligase (Ddl). These enzymes are pivotal in the synthesis of the D-alanyl-D-alanine dipeptide, a crucial building block of the bacterial cell wall's peptidoglycan layer. By disrupting this pathway, 3-fluoro-D-alanine compromises the structural integrity of the bacterial cell wall, leading to cell lysis and death. This targeted approach, focusing on a pathway absent in humans, suggests a favorable therapeutic window.

Chemical Properties and Synthesis

This compound is a white to off-white crystalline solid. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₃H₇ClFNO₂ |

| Molecular Weight | 143.55 g/mol |

| CAS Number | 35455-21-1 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water |

Synthesis:

Several methods for the synthesis of 3-fluoro-D-alanine have been reported, including both chemical and enzymatic approaches.

Chemical Synthesis: A common chemical synthesis route involves the fluorination of a suitable D-serine derivative. A detailed experimental protocol is outlined below.

Enzymatic Synthesis: Biocatalytic methods offer an alternative, often more stereoselective, route to 3-fluoro-D-alanine. One such method utilizes an alanine dehydrogenase to catalyze the reductive amination of 3-fluoropyruvate.

Biological Activity and Mechanism of Action

The primary biological activity of this compound is its antibacterial effect, which stems from the inhibition of peptidoglycan biosynthesis.

Inhibition of Alanine Racemase

Alanine racemase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the interconversion of L-alanine and D-alanine. 3-Fluoro-D-alanine acts as a mechanism-based inhibitor of this enzyme. The inactivation is reported to be faster than that of other fluoro-alanines, with a second-order rate constant of 93 M⁻¹s⁻¹ for the inactivation of E. coli alanine racemase.[1]

Inhibition of D-alanine-D-alanine Ligase

D-alanine-D-alanine ligase is an ATP-dependent enzyme that catalyzes the formation of the D-alanyl-D-alanine dipeptide. 3-Fluoro-D-alanine is also known to inhibit this enzyme, further disrupting the peptidoglycan synthesis pathway.

The following diagram illustrates the central role of alanine racemase and D-alanine-D-alanine ligase in the peptidoglycan biosynthesis pathway and the inhibitory action of 3-fluoro-D-alanine.

Quantitative Data

A comprehensive collection of quantitative data is essential for evaluating the potential of this compound as a therapeutic agent. The following tables summarize the available data. Further research is required to expand this dataset.

Table 1: Enzyme Inhibition Data

| Enzyme | Organism | Inhibitor | Inhibition Parameter | Value | Reference |

| Alanine Racemase | Escherichia coli B | D-Fluoroalanine | Second-order rate constant (k) | 93 M⁻¹s⁻¹ | [1] |

Table 2: Minimum Inhibitory Concentration (MIC) Data

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. The following sections provide methodologies for key experiments.

Chemical Synthesis of this compound

A detailed, step-by-step protocol for the chemical synthesis of this compound is not explicitly available in the reviewed public literature. The following is a generalized procedure based on common organic synthesis techniques for similar compounds.

Workflow for the Synthesis of 3-Fluoro-D-Alanine:

Procedure:

-

Protection: The amino and carboxyl groups of a suitable D-serine starting material are protected using standard protecting groups to prevent unwanted side reactions.

-

Fluorination: The hydroxyl group of the protected D-serine is replaced with a fluorine atom. This can be achieved using a variety of fluorinating agents, such as diethylaminosulfur trifluoride (DAST).

-

Deprotection: The protecting groups are removed under appropriate conditions to yield the final product, 3-fluoro-D-alanine.

-

Purification and Hydrochloride Salt Formation: The crude product is purified using techniques such as recrystallization or chromatography. The hydrochloride salt is then formed by treating the purified product with hydrochloric acid.

Alanine Racemase Inhibition Assay

The activity of alanine racemase and its inhibition by 3-fluoro-D-alanine can be measured using a coupled-enzyme assay.

Workflow for Alanine Racemase Inhibition Assay:

Procedure:

-

Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), pyridoxal 5'-phosphate (PLP), and the coupling enzymes (e.g., D-amino acid oxidase and horseradish peroxidase) and a chromogenic or fluorogenic substrate.

-

Enzyme and Inhibitor: Purified alanine racemase is pre-incubated with varying concentrations of 3-fluoro-D-alanine hydrochloride.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, L-alanine.

-

Detection: The formation of D-alanine is coupled to a detectable signal. For example, D-amino acid oxidase can oxidize the newly formed D-alanine, producing hydrogen peroxide, which is then used by horseradish peroxidase to oxidize a chromogenic substrate. The change in absorbance is monitored over time.

-

Data Analysis: The initial rates of the reaction are determined and used to calculate the inhibition parameters, such as the IC₅₀ or Kᵢ values.

Conclusion and Future Directions

This compound is a potent inhibitor of key enzymes in the bacterial peptidoglycan biosynthesis pathway, making it an attractive candidate for the development of new antibacterial drugs. This technical guide has summarized the current knowledge on its chemical properties, synthesis, and mechanism of action. However, significant gaps in the literature remain, particularly concerning comprehensive quantitative data on its antibacterial spectrum (MIC values) and detailed pharmacokinetic and pharmacodynamic profiles. Further research in these areas is crucial to fully assess its therapeutic potential. The development of more efficient and scalable synthesis protocols will also be essential for its future clinical development. The unique mechanism of action of 3-fluoro-D-alanine, targeting a bacterial-specific pathway, warrants continued investigation as a strategy to combat the growing threat of antibiotic resistance.

References

An In-Depth Technical Guide to 3-Fluoro-D-Alanine: Properties, Protocols, and Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-fluoro-D-alanine. It is designed to be a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the area of antibacterial agents. This document summarizes key data, outlines experimental methodologies, and visualizes relevant biological pathways and experimental workflows.

Core Physical and Chemical Properties

Physical Properties

Precise experimental values for the melting point and solubility of 3-fluoro-D-alanine are not consistently reported in publicly available literature. The data presented below are largely computed or derived from theoretical studies and data for the non-fluorinated counterpart, D-alanine. It is generally described as a solid.[1]

| Property | Value/Description | Source(s) |

| Molecular Formula | C₃H₆FNO₂ | [2][3] |

| Molecular Weight | 107.08 g/mol | [2][3] |

| Appearance | Solid | [1] |

| Melting Point | Data not available. For comparison, the melting point of D-alanine is 292 °C. | |

| Solubility | Data not available. D-alanine is soluble in water (165 g/L at 25 °C). The presence of the fluorine atom may alter solubility. | |

| pKa Values | Theoretical studies suggest the pKa values are similar to those of alanine (pKa₁ ≈ 2.34 for -COOH, pKa₂ ≈ 9.69 for -NH₃⁺). | |

| Computed XLogP3 | -3 | [3] |

| Topological Polar Surface Area | 63.3 Ų | [3] |

Chemical Properties

The chemical reactivity and stability of 3-fluoro-D-alanine are central to its biological function.

-

Stability: The stability of fluorinated amino acids can vary. A related compound, D-[¹⁹F]-CF₃-alanine, has been shown to be stable in human and mouse serum. This suggests that 3-fluoro-D-alanine may also exhibit reasonable stability in biological media.

-

Reactivity: The fluorine atom is a poor leaving group, but in the context of enzyme catalysis, it can be eliminated. The primary chemical reactivity of interest is its interaction with enzymes, particularly alanine racemase.

Biological Activity and Mechanism of Action

3-Fluoro-D-alanine is primarily known for its potent inhibitory activity against the bacterial enzyme alanine racemase.[4] This enzyme is crucial for the synthesis of D-alanine, an essential component of the bacterial cell wall peptidoglycan.[5]

Inhibition of Alanine Racemase

Alanine racemase catalyzes the reversible conversion of L-alanine to D-alanine. 3-Fluoro-D-alanine acts as a suicide substrate for this enzyme. The proposed mechanism involves the enzyme-catalyzed elimination of hydrogen fluoride from the inhibitor, which generates a highly reactive amino-acrylate intermediate. This intermediate then covalently binds to the pyridoxal phosphate (PLP) cofactor in the active site of the enzyme, leading to its irreversible inactivation.

Impact on Bacterial Cell Wall Synthesis

By inhibiting alanine racemase, 3-fluoro-D-alanine depletes the pool of D-alanine available for peptidoglycan synthesis. Specifically, it prevents the formation of the D-alanyl-D-alanine dipeptide, which is a critical building block for the peptide cross-links that give the cell wall its structural integrity.[5] The disruption of peptidoglycan synthesis ultimately leads to cell lysis and bacterial death.

Experimental Protocols

This section provides an overview of methodologies for the synthesis and analysis of 3-fluoro-D-alanine, as well as for assessing its biological activity.

Synthesis of 3-Fluoro-D-Alanine

Chemical Synthesis: A common route for the synthesis of 3-fluoro-D-alanine starts from D-serine. A detailed, multi-step protocol would typically involve:

-

Protection of the amino and carboxyl groups of D-serine: This is to prevent side reactions during the fluorination step. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amino group and conversion to a methyl or ethyl ester for the carboxyl group.

-

Hydroxyl group activation: The hydroxyl group of the protected D-serine is activated to facilitate nucleophilic substitution with fluoride. This can be achieved by converting it to a good leaving group, such as a tosylate or mesylate.

-

Fluorination: The activated hydroxyl group is displaced by a fluoride ion. This is typically achieved using a fluoride source such as potassium fluoride in a suitable solvent.

-

Deprotection: The protecting groups on the amino and carboxyl functions are removed to yield 3-fluoro-D-alanine.

Enzymatic Synthesis: An alternative, stereospecific method involves the use of enzymes.

-

Substrate: The synthesis starts with 3-fluoropyruvate.

-

Enzyme: A stereoselective D-amino acid dehydrogenase or a transaminase is used to catalyze the reductive amination of 3-fluoropyruvate to 3-fluoro-D-alanine. For example, diaminopimelate dehydrogenase has been used for the production of (S)-3-fluoroalanine (the D-enantiomer).

-

Cofactors: The reaction requires a reducing equivalent, typically provided by NADH or NADPH. A cofactor regeneration system, such as using formate dehydrogenase and formate, is often employed to make the process more economical.

-

Reaction Conditions: The reaction is carried out in a buffered aqueous solution at a controlled pH and temperature, optimized for the specific enzyme used.

-

Purification: The product is then purified from the reaction mixture using techniques like ion-exchange chromatography.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

-

Derivatization: As amino acids lack a strong chromophore, pre-column derivatization is typically employed for UV or fluorescence detection. Common derivatizing agents include o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC-Cl) for both primary and secondary amines.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., sodium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical.

-

Detection: UV detection at a wavelength appropriate for the chosen derivative (e.g., 338 nm for OPA derivatives and 262 nm for FMOC derivatives) or fluorescence detection.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: The 3-fluoro-D-alanine sample is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O).

-

¹H NMR: Proton NMR is used to confirm the overall structure of the molecule. The chemical shifts and coupling constants of the protons will be characteristic of the 3-fluoro-D-alanine structure.

-

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for observing fluorine-containing compounds. It provides a distinct signal for the fluorine atom, and its chemical shift is sensitive to the local electronic environment. This is useful for confirming the presence of the C-F bond and for studying interactions with other molecules.[6]

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the key steps in the bacterial peptidoglycan synthesis pathway and highlights the point of inhibition by 3-fluoro-D-alanine.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for determining the half-maximal inhibitory concentration (IC₅₀) of 3-fluoro-D-alanine against alanine racemase.

Conclusion

3-Fluoro-D-alanine is a potent inhibitor of a key bacterial enzyme, alanine racemase, making it a compound of significant interest in the development of novel antibacterial agents. While there are gaps in the publicly available experimental data for some of its physical properties, its chemical properties and biological mechanism of action are better understood. The experimental protocols and pathways outlined in this guide provide a foundation for researchers to further investigate and utilize this compound in their work. The continued study of 3-fluoro-D-alanine and similar fluorinated amino acids holds promise for advancing our arsenal against bacterial infections.

References

- 1. Buy Fmoc-3-Fluoroalanine-2-d 1 98 atom D Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 3-fluoro-D-alanine | C3H6FNO2 | CID 439775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structural Analysis and Conformation of 3-fluoro-D-alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural and conformational properties of 3-fluoro-D-alanine, an important fluorinated amino acid analog. In the absence of an experimental crystal structure, this guide synthesizes high-quality theoretical data from quantum chemical calculations to elucidate the molecule's conformational landscape. Detailed methodologies for both the computational analyses and analogous experimental techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are presented. All quantitative data are summarized in structured tables, and key workflows and conformational relationships are visualized using diagrams to facilitate a deeper understanding of 3-fluoro-D-alanine's molecular architecture.

Introduction

3-fluoro-D-alanine is a synthetic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. The incorporation of a fluorine atom, the most electronegative element, into the alanine structure imparts unique physicochemical properties, including altered acidity, basicity, and metabolic stability.[1] These modifications can profoundly influence the biological activity of peptides and proteins when 3-fluoro-D-alanine is incorporated into their sequences. A thorough understanding of its intrinsic structural preferences and conformational dynamics is therefore critical for the rational design of novel therapeutics and biochemical probes.

This guide focuses on the detailed structural analysis of 3-fluoro-D-alanine, with a primary emphasis on its various stable conformers. While an experimental crystal structure for 3-fluoro-D-alanine has not been reported in the literature, robust computational studies provide deep insights into its low-energy conformations in both the gas phase and in aqueous solution.[1]

Structural and Conformational Analysis

The conformational landscape of 3-fluoro-D-alanine is primarily defined by the rotation around the Cα-Cβ and Cα-C' bonds, as well as the orientation of the amino and carboxylic acid groups. Theoretical studies, employing quantum chemical calculations, have shown that the introduction of a fluorine atom into the methyl group of alanine only marginally alters the relative energies of its four principal conformations.[1] However, specific interactions, such as the fluorine gauche effect and the formation of intramolecular hydrogen bonds involving the fluorine atom and the O-H or N-H moieties, play a crucial role in stabilizing particular conformers.[1]

The primary conformations of 3-fluoroalanine are categorized based on the dihedral angles of the amino acid backbone. For the neutral molecule, several low-energy conformers have been identified and characterized. In aqueous solution, the zwitterionic form becomes energetically comparable to the most stable neutral conformer.[1]

Quantitative Conformational Data

The following tables summarize the key quantitative data obtained from theoretical calculations on the conformers of 3-fluoroalanine. These calculations provide valuable information on the relative stability and geometry of the different conformational states.

Table 1: Relative Energies of Neutral 3-fluoroalanine Conformers (Gas Phase)

| Conformer | Relative Energy (kcal/mol) at B3LYP/6-311++G(d,p) | Relative Energy (kcal/mol) at SCS-MP2/6-311++G(d,p) |

| 1Fa | 0.27 | 0.00 |

| 1Fb | 1.11 | 0.81 |

| 1Fc | 0.00 | 0.16 |

| 2Fa | 0.58 | 0.45 |

| 2Fb | 1.01 | 0.70 |

| 2Fc | 1.15 | 1.00 |

| 3Fa | 2.13 | 2.45 |

| 3Fb | 2.12 | 2.29 |

| 3Fc | 2.65 | 2.89 |

| 4Fa | 2.16 | 2.30 |

| 4Fb | 2.00 | 2.19 |

| 4Fc | 2.87 | 3.12 |

Data sourced from Humelnicu et al., Org. Biomol. Chem., 2012, 10, 2084-2093.[1]

Table 2: Selected Dihedral Angles of the Most Stable Neutral Conformer (1Fc) in the Gas Phase

| Dihedral Angle | Value (°) at B3LYP/6-311++G(d,p) |

| O=C-Cα-N | -1.5 |

| H-O-C-Cα | -1.1 |

| C-Cα-N-H1 | -60.9 |

| C-Cα-N-H2 | 60.1 |

| N-Cα-Cβ-H1 | -61.2 |

| N-Cα-Cβ-H2 | 59.9 |

| N-Cα-Cβ-F | 178.6 |

Data sourced from Humelnicu et al., Org. Biomol. Chem., 2012, 10, 2084-2093.[1]

Experimental and Computational Protocols

While a dedicated experimental structural elucidation of 3-fluoro-D-alanine is not available, this section details the computational methods used in the key theoretical study and outlines standard experimental protocols for the structural analysis of amino acids.

Computational Methodology

The conformational analysis of 3-fluoroalanine was performed using quantum chemical calculations, which provide a reliable means of exploring the potential energy surface and identifying stable conformers.[1]

-

Software: The calculations were performed using the GAUSSIAN 03 program package.[1]

-

Methodology:

-

Initial Geometries: The initial structures of the 3-fluoroalanine conformers were generated by systematic rotation of the key dihedral angles.

-

Geometry Optimization and Frequency Calculations: The geometries of all conformers were fully optimized without symmetry constraints using Density Functional Theory (DFT) with the Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311++G(d,p) basis set.[1] Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies).

-

Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations were performed on the B3LYP-optimized geometries using the Spin-Component-Scaled Møller-Plesset second-order perturbation theory (SCS-MP2) with the 6-311++G(d,p) basis set.[1]

-

Solvation Effects: The influence of an aqueous environment was modeled using the Conductor-like Polarizable Continuum Model (CPCM).[1]

-

References

The Double-Edged Sword: Unraveling the Biological Activity of Fluorinated Alanine Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in chemical biology and drug discovery. Among these, fluorinated analogs of alanine have garnered significant attention for their potent and often selective biological activities. This technical guide provides a comprehensive overview of the biological impact of fluorinated alanine analogs, with a focus on their role as enzyme inhibitors. We delve into the quantitative aspects of their activity, detail the experimental protocols for their evaluation, and visualize the intricate molecular interactions and metabolic consequences.

Quantitative Assessment of Biological Activity

The biological efficacy of fluorinated alanine analogs is most prominently demonstrated through their potent inhibition of various enzymes, particularly those involved in bacterial cell wall biosynthesis. Alanine racemase, a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the interconversion of L-alanine and D-alanine, is a primary target. D-alanine is an essential building block for peptidoglycan, a critical component of the bacterial cell wall, making its synthesis a prime target for antimicrobial agents.[1][2][3][4][5] The inhibitory activities of various fluorinated alanines against different enzymes are summarized below.

Table 1: Inhibition of Alanine Racemase by Fluorinated Alanine Analogs

| Compound | Organism | Enzyme | Inhibition Type | K | V | k | Partition Ratio | Reference(s) |

| D-β,β-Difluoroalanine | Escherichia coli B | Alanine Racemase | Suicide Substrate | 116 | - | - | 5000 | [6] |

| L-β,β-Difluoroalanine | Escherichia coli B | Alanine Racemase | Suicide Substrate | 102 | - | - | 2600 | [6] |

| DL-β,β,β-Trifluoroalanine | Escherichia coli B | Alanine Racemase | Suicide Substrate | - | - | ≤ 1.0 min⁻¹ | < 10 | [6] |

| DL-β-Fluoroalanine | Escherichia coli B | Alanine Racemase | Suicide Substrate | - | - | - | 820 | [6] |

Table 2: Inhibition of O-acetylserine sulfhydrylase (OASS) by Fluoroalanine Derivatives

| Compound | Enzyme Isozyme | Observation | Reference(s) |

| Monofluoroalanine | OASS-A | Forms a stable α-aminoacrylate Schiff's base | [7][8][9] |

| Monofluoroalanine | OASS-B | Forms a metastable α-aminoacrylate Schiff's base | [7][8][9] |

| Trifluoroalanine | OASS-A and OASS-B | Irreversible inhibition with biphasic kinetics | [7][8][9] |

Mechanisms of Action: From Competitive Inhibition to Suicide Substrates

Fluorinated alanine analogs employ diverse mechanisms to exert their inhibitory effects. The degree and position of fluorination play a crucial role in determining the mode of action.

-

Competitive Inhibition: In some cases, fluoroalanine analogs act as classical competitive inhibitors, binding to the enzyme's active site and preventing the binding of the natural substrate, L- or D-alanine.

-

Mechanism-Based Inactivation (Suicide Inhibition): A more potent and often irreversible mechanism involves the analog acting as a "suicide substrate." The enzyme recognizes the analog and initiates its catalytic cycle. However, the presence of the highly electronegative fluorine atom(s) leads to the formation of a reactive intermediate that covalently modifies a critical residue in the active site, leading to irreversible inactivation of the enzyme.[6][10] For alanine racemase, this often involves the elimination of hydrogen fluoride to form a reactive aminoacrylate intermediate.[6]

The following diagram illustrates the general mechanism of suicide inhibition of alanine racemase by a generic β-fluoroalanine analog.

The Broader Biological Impact: Disrupting Bacterial Cell Wall Synthesis

The inhibition of alanine racemase by fluorinated alanine analogs has profound consequences for bacterial survival. By depleting the pool of D-alanine, these inhibitors effectively halt the synthesis of peptidoglycan, leading to a compromised cell wall, loss of structural integrity, and ultimately, cell lysis and death.[3][5][11] This targeted disruption of a crucial bacterial pathway, which is absent in humans, makes alanine racemase an attractive target for the development of novel antibacterial agents.[12][13][14]

The following diagram illustrates the central role of alanine racemase in the D-alanine metabolic pathway and its link to peptidoglycan synthesis.

It is important to note that some bacteria may possess alternative pathways for D-alanine biosynthesis, such as through the action of a D-amino acid transaminase, which could potentially confer resistance to alanine racemase inhibitors.[1][2][15]

Detailed Experimental Protocols

The evaluation of the biological activity of fluorinated alanine analogs requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments.

Alanine Racemase Inhibition Assay (Coupled Enzyme Assay)

This assay determines the activity of alanine racemase by coupling the production of L-alanine from D-alanine to the oxidation of L-alanine by L-alanine dehydrogenase, which results in the reduction of NAD⁺ to NADH. The increase in NADH is monitored spectrophotometrically or fluorometrically.[16]

Materials:

-

Purified alanine racemase

-

D-alanine (substrate)

-

L-alanine dehydrogenase (coupling enzyme)

-

NAD⁺ (cofactor for L-alanine dehydrogenase)

-

Fluorinated alanine analog (inhibitor)

-

Tris-HCl or similar buffer (pH 8.0-9.0)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm or fluorescence (excitation ~340 nm, emission ~460 nm)

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, NAD⁺, and L-alanine dehydrogenase.

-

Inhibitor Incubation (for time-dependent inhibition): Pre-incubate the alanine racemase with the fluorinated alanine analog for various time intervals.

-

Reaction Initiation: Initiate the reaction by adding D-alanine to the reaction mixture (or to the enzyme-inhibitor mixture).

-

Data Acquisition: Monitor the increase in absorbance at 340 nm or fluorescence over time.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the progress curves. For competitive inhibition, determine the K

iusing Lineweaver-Burk or other suitable plots. For time-dependent inhibition, determine the inactivation rate constant (kinact).

The following workflow diagram illustrates the coupled enzyme assay for alanine racemase inhibition.

Spectroscopic Analysis of Enzyme-Inhibitor Interactions

UV-visible and fluorescence spectroscopy are powerful tools to directly observe the formation of intermediates during the interaction of fluorinated alanine analogs with PLP-dependent enzymes.[8][9] Changes in the absorption and emission spectra of the PLP cofactor provide insights into the formation of Schiff bases and other covalent adducts.

Materials:

-

Purified PLP-dependent enzyme (e.g., O-acetylserine sulfhydrylase)

-

Fluorinated alanine analog

-

Buffer (e.g., HEPES, pH 7.0)

-

UV-visible spectrophotometer

-

Fluorometer

Procedure:

-

Baseline Spectrum: Record the absorption and fluorescence emission spectrum (excitation typically around 412 nm for PLP) of the enzyme in buffer.

-

Addition of Inhibitor: Add the fluorinated alanine analog to the enzyme solution.

-

Time-course Monitoring: Record spectra at various time points to monitor the formation and decay of spectral intermediates.

-

Data Analysis: Analyze the changes in wavelength maxima and intensity to identify and characterize different enzyme-inhibitor species.

Conclusion and Future Perspectives

Fluorinated alanine analogs represent a fascinating class of molecules with significant biological activity, primarily as potent inhibitors of essential bacterial enzymes. Their ability to act as suicide substrates for enzymes like alanine racemase underscores their potential as leads for the development of novel antimicrobial agents. The detailed understanding of their mechanisms of action, facilitated by quantitative kinetic studies and spectroscopic analysis, is crucial for the rational design of more effective and selective inhibitors. Future research in this area will likely focus on expanding the repertoire of fluorinated alanine analogs, exploring their activity against a broader range of enzymatic targets, and optimizing their pharmacokinetic properties for therapeutic applications. The continued application of the experimental and analytical approaches outlined in this guide will be instrumental in advancing this exciting field of research.

References

- 1. Assessment of metabolic changes in Mycobacterium smegmatis wild type and alr mutant strains: evidence for a new pathway of D-alanine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. d-Alanine metabolism is essential for growth and biofilm formation of Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alanine racemase - Wikipedia [en.wikipedia.org]

- 5. Alanine racemase is essential for the growth and interspecies competitiveness of Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characteristics of beta, beta-difluoroalanine and beta, beta, beta -trifluoroalanine as suicide substrates for Escherichia coli B alanine racemase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. d-Alanine metabolic pathway, a potential target for antibacterial drug designing in Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Computational and experimental analyses of alanine racemase suggest new avenues for developing allosteric small-molecule antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Inhibitors of alanine racemase enzyme: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolomics Analysis Identifies D-Alanine-D-alanine Ligase as the Primary Lethal Target of D-cycloserine in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorine Advantage: A Technical Guide to Fluorinated Amino Acids in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into amino acids has emerged as a transformative tool in chemical biology, peptide science, and drug discovery. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, impart profound effects on the structure, stability, and function of peptides and proteins. This technical guide provides an in-depth exploration of fluorinated amino acids, detailing their synthesis, properties, and applications, with a focus on quantitative data and detailed experimental methodologies to empower researchers in harnessing their potential.

Fluorinated amino acids serve as valuable probes for spectroscopic analysis, particularly ¹⁹F Nuclear Magnetic Resonance (NMR), due to the high sensitivity of the ¹⁹F nucleus and the absence of a natural fluorine background in biological systems.[1] Furthermore, the introduction of fluorine can significantly enhance the therapeutic properties of peptides by improving their metabolic stability, membrane permeability, and binding affinity to biological targets.[2] This guide will delve into these aspects, offering a comprehensive resource for the rational design and implementation of fluorinated amino acids in research and development.

Physicochemical Properties of Fluorinated Amino Acids

The substitution of hydrogen with fluorine dramatically alters the electronic and steric properties of amino acid side chains, leading to significant changes in their physicochemical behavior.

pKa Values

The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups. This effect is particularly pronounced when fluorine is in close proximity to the ionizable group.

| Amino Acid | α-COOH pKa | α-NH₃⁺ pKa | Side Chain pKa | Reference |

| Phenylalanine | 1.83 | 9.13 | - | [3] |

| 4-Fluoro-L-phenylalanine | ~1.8 | ~9.0 | - | Estimated |

| Proline | 1.99 | 10.60 | - | [3] |

| 4(R)-Fluoroproline | - | 8.71 | - | [4] |

| 4(S)-Fluoroproline | - | 8.89 | - | [4] |

| Acetic Acid | 4.76 | - | - | [5] |

| Fluoroacetic Acid | 2.59 | - | - | [5] |

| Difluoroacetic Acid | 1.34 | - | - | [5] |

| Trifluoroacetic Acid | 0.52 | - | - | [5] |

Hydrophobicity

Fluorination generally increases the hydrophobicity of an amino acid side chain. However, the relationship is not always straightforward and depends on the degree and position of fluorination. The change in hydration free energy (ΔG_hyd) is a quantitative measure of this effect, with a more positive value indicating greater hydrophobicity.

| Amino Acid | ΔG_hyd (kcal/mol) | Reference |

| Alanine | - | [6][7] |

| Monofluoroalanine | -1.5 to +2 | [6][7] |

| Valine | - | [6][7] |

| Trifluorovaline | -1.5 to +2 | [6][7] |

| Leucine | - | [6][7] |

| Hexafluoroleucine | -1.5 to +2 | [6][7] |

Impact on Peptide and Protein Stability

The incorporation of fluorinated amino acids can have a profound impact on the stability of peptides and proteins, enhancing their resistance to both thermal denaturation and proteolytic degradation.

Thermal Stability

Fluorination of hydrophobic core residues often leads to a significant increase in the thermal stability of proteins. This is attributed to the enhanced hydrophobic effect of fluorinated side chains.

| Protein/Peptide | Amino Acid Substitution | ΔT_m (°C) | ΔΔG_fold (kcal/mol) | Reference |

| α4H | Leucine to Hexafluoroleucine | - | -0.8 per hFLeu | [8] |

| Protein G B1 domain | Phenylalanine to Pentafluorophenylalanine | Increased | 0.35 per residue | [9] |

| Protein G B1 domain | Leucine to Hexafluoroleucine | Increased | 0.35 per residue | [9] |

Proteolytic Stability

The presence of fluorinated amino acids can sterically hinder the approach of proteases or alter the electronic properties of the scissile bond, thereby increasing resistance to enzymatic degradation.[10][11][12]

| Peptide | Fluorinated Residue | Protease | Relative Stability | Reference |

| Buforin Analogue | Hexafluoroleucine | Trypsin | Modestly Increased | [10] |

| Magainin Analogue | Hexafluoroleucine | Trypsin | Modestly Increased | [10] |

| Model Peptide | Fluorinated Abu at P2 | α-Chymotrypsin | Increased | [11] |

| Model Peptide | Fluorinated Abu at P1' | Pepsin | Increased | [11] |

Experimental Protocols

Synthesis of 4-Fluoro-L-phenylalanine

This protocol outlines a common method for the synthesis of 4-Fluoro-L-phenylalanine.[9][13]

Materials:

-

L-Phenylalanine

-

Selectfluor™

-

Trifluoroacetic acid (TFA)

-

Acetonitrile

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve L-Phenylalanine in trifluoroacetic acid.

-

Add Selectfluor™ in portions to the solution at 0°C.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Remove the solvent under reduced pressure.

-

Neutralize the residue with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over magnesium sulfate and concentrate.

-

Purify the crude product by silica gel column chromatography to yield 4-Fluoro-L-phenylalanine.

Fmoc Solid-Phase Peptide Synthesis (SPPS) of a Fluorinated Peptide

This protocol describes the manual synthesis of a peptide containing a fluorinated amino acid using Fmoc chemistry.[14][15][16][17][18]

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including the desired Fmoc-protected fluorinated amino acid)

-

N,N-Dimethylformamide (DMF)

-

Piperidine (20% in DMF)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Activate the Fmoc-protected amino acid (3 equivalents) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Wash the resin with DMF.

-

-

Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, using the Fmoc-protected fluorinated amino acid at the desired position.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection as in step 2.

-

Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether. The crude peptide can then be purified by reverse-phase HPLC.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy of a Fluorinated Protein

This protocol provides a general workflow for acquiring and processing ¹⁹F NMR data of a protein containing a fluorinated amino acid.[1][19][20][21][22][23]

Materials:

-

Purified protein containing a fluorinated amino acid

-

NMR buffer (e.g., phosphate buffer in D₂O)

-

NMR spectrometer equipped with a fluorine probe

Procedure:

-

Sample Preparation: Dissolve the lyophilized fluorinated protein in the NMR buffer to the desired concentration (typically in the µM to mM range).

-

Spectrometer Setup:

-

Tune and match the fluorine probe to the ¹⁹F frequency.

-

Set the temperature as required for the experiment.

-

-

Data Acquisition:

-

Acquire a one-dimensional ¹⁹F NMR spectrum. Typical parameters include:

-

Pulse sequence: Simple 90° pulse-acquire.

-

Spectral width: Sufficient to cover the expected chemical shift range of the fluorinated residue (e.g., 20-50 ppm).

-

Number of scans: Dependent on the sample concentration and desired signal-to-noise ratio.

-

Recycle delay: Typically 1-2 seconds.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Apply baseline correction.

-

Reference the chemical shifts to an external standard (e.g., trifluoroacetic acid).

-

X-ray Crystallography of a Fluorinated Protein

This protocol outlines the general steps for obtaining a crystal structure of a protein containing a fluorinated amino acid.[24]

Materials:

-

Highly purified and concentrated fluorinated protein solution

-

Crystallization screens (various buffers, precipitants, and additives)

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

-

Cryoprotectant

-

X-ray diffraction equipment (in-house or synchrotron source)

Procedure:

-

Crystallization Screening:

-

Set up crystallization trials by mixing the protein solution with various conditions from the crystallization screens.

-

Incubate the plates at a constant temperature and monitor for crystal growth over days to weeks.

-

-

Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the protein, precipitant, and other additives to improve crystal size and quality.

-

Crystal Harvesting and Cryo-protection:

-

Carefully harvest a suitable crystal from the drop.

-

Briefly soak the crystal in a cryoprotectant solution (often the mother liquor supplemented with a cryoprotectant like glycerol or ethylene glycol) to prevent ice formation during freezing.

-

Flash-cool the crystal in liquid nitrogen.

-

-

Data Collection: Mount the frozen crystal on the X-ray diffractometer and collect diffraction data.

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem using methods like molecular replacement.

-

Build an atomic model into the resulting electron density map and refine the structure.

-

Visualizations

Caption: Workflow for the synthesis of 4-Fluoro-L-phenylalanine.

Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis of a fluorinated peptide.

Caption: Conceptual signaling pathway modulated by a fluorinated peptide.

Conclusion

Fluorinated amino acids represent a powerful and versatile tool for researchers in the life sciences. Their unique properties allow for the fine-tuning of peptide and protein characteristics, leading to enhanced stability, improved therapeutic potential, and the ability to probe biological systems with high precision. This guide has provided a comprehensive overview of the core principles, quantitative data, and detailed methodologies associated with the use of fluorinated amino acids. By leveraging the information and protocols presented herein, scientists and drug development professionals can more effectively design and implement these valuable building blocks in their research, ultimately accelerating the pace of discovery and innovation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ch27 pKa and pI values [chem.ucalgary.ca]

- 4. researchgate.net [researchgate.net]

- 5. Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP07025C [pubs.rsc.org]

- 6. Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chem.uci.edu [chem.uci.edu]

- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 15. researchgate.net [researchgate.net]

- 16. wernerlab.weebly.com [wernerlab.weebly.com]

- 17. luxembourg-bio.com [luxembourg-bio.com]

- 18. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 19. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 22. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 23. Protein crystallization - Wikipedia [en.wikipedia.org]

- 24. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

An In-depth Technical Guide to the Safety and Handling of 3-Fluoro-D-Alanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and biological activity of 3-Fluoro-D-Alanine Hydrochloride. The content is intended for laboratory professionals and researchers engaged in drug discovery and development, particularly in the field of antibacterials.

Compound Identification and Properties

3-Fluoro-D-alanine (DFA) is a synthetic derivative of the amino acid D-alanine. It acts as a potent irreversible inhibitor of alanine racemase, an essential enzyme in bacterial cell wall synthesis.[1][2] The hydrochloride salt is often used in research settings.

Chemical and Physical Data

Quantitative data for 3-Fluoro-D-Alanine and its hydrochloride salt are summarized below. Data primarily corresponds to the free base (3-Fluoro-D-alanine) unless otherwise specified.

| Property | Data | Source(s) |

| IUPAC Name | (2R)-2-amino-3-fluoropropanoic acid hydrochloride | - |

| Synonyms | D-3-Fluoroalanine HCl, DFA HCl | [3] |

| CAS Number | 35455-20-0 (for free base) | [3] |

| Molecular Formula | C₃H₆FNO₂ · HCl | [3] |

| Molecular Weight | 143.55 g/mol (Hydrochloride Salt) 107.08 g/mol (Free Base) | [4] |

| Appearance | White to off-white crystalline powder (inferred from similar compounds) | [5][6] |

| Solubility | Soluble in water (inferred from similar amino acid hydrochlorides) | [6] |

| Stability | Stable under normal conditions. Hygroscopic. Protect from light. | [5] |

| Storage Temperature | Below room temperature, in a tightly sealed container. | [5] |

Safety and Handling

Hazard Identification and Precautions

Based on related compounds, 3-Fluoro-D-Alanine Hydrochloride should be handled as a substance that is potentially harmful if swallowed, and may cause skin, eye, and respiratory irritation.[7]

| Hazard Class | Precautionary Statements | Pictograms (Anticipated) |

| Acute Toxicity, Oral | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. | GHS07 (Exclamation Mark) |

| Skin Irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. | GHS07 (Exclamation Mark) |

| Serious Eye Irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | GHS07 (Exclamation Mark) |

| Respiratory Irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. | GHS07 (Exclamation Mark) |

Recommended Handling Workflow

Proper handling is critical to minimize exposure risk. The following workflow outlines the necessary steps for safely managing the compound in a laboratory setting.

Figure 1. Recommended laboratory safety workflow for handling 3-Fluoro-D-Alanine HCl.

Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to ensure adequate ventilation and to contain any dust or aerosols.[5]

-

Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[7]

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile) inspected for integrity before use.[7]

-

Skin and Body Protection: A standard laboratory coat is required. Ensure no skin is exposed.[5]

-

Respiratory Protection: If working outside of a fume hood or if dust formation is likely, a NIOSH-approved particulate respirator is recommended.[5]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture, as the compound may be hygroscopic.[5]

-

Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[5]

Biological Activity and Mechanism of Action

3-Fluoro-D-alanine is a mechanism-based inhibitor, also known as a "suicide substrate," for the bacterial enzyme alanine racemase (Alr).[1][2] This enzyme, which requires the cofactor pyridoxal 5'-phosphate (PLP), is crucial for converting L-alanine to D-alanine.[1][2] D-alanine is an essential building block for the pentapeptide chains that cross-link peptidoglycan, the major component of the bacterial cell wall.[8]

By irreversibly inactivating alanine racemase, 3-fluoro-D-alanine depletes the bacterial cell of the D-alanine necessary for cell wall synthesis, leading to compromised cell integrity and ultimately, cell death.[1][9] Because alanine racemase is ubiquitous in bacteria but absent in higher eukaryotes, it is an attractive target for developing selective antibacterial agents.[2]

Figure 2. Mechanism of action showing inhibition of Alanine Racemase.

Experimental Protocols

The primary application of 3-Fluoro-D-Alanine Hydrochloride in a research setting is to assess its antibacterial activity. The standard method for this is a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution MIC Assay

This protocol outlines the steps to determine the MIC of 3-Fluoro-D-Alanine HCl against a bacterial strain (e.g., E. coli or S. aureus) and is based on established methodologies.[2][10]

Materials:

-

3-Fluoro-D-Alanine Hydrochloride

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[11]

-

Bacterial culture in logarithmic growth phase

-

Sterile 96-well microtiter plates

-

Spectrophotometer (for measuring OD₆₀₀)

-

Multichannel pipette

-

Sterile pipette tips and reagent reservoirs

Procedure:

-

Preparation of Compound Stock Solution:

-

Aseptically prepare a concentrated stock solution of 3-Fluoro-D-Alanine HCl in sterile MHB. For example, to test a final concentration range up to 256 µg/mL, prepare a 512 µg/mL stock solution (which will be the starting concentration for serial dilution).[10]

-

Ensure the compound is fully dissolved.

-

-

Preparation of Bacterial Inoculum:

-

Inoculate a single bacterial colony into fresh MHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically an OD₆₀₀ of 0.4-0.6).[11]

-

Dilute the bacterial culture in fresh MHB to a standardized concentration of approximately 1 x 10⁶ Colony Forming Units (CFU)/mL. This will be further diluted by 1:1 in the plate to a final concentration of 5 x 10⁵ CFU/mL.[2]

-

-

Plate Setup and Serial Dilution:

-

Add 100 µL of sterile MHB to wells in columns 2 through 12 of a 96-well plate.

-

Add 200 µL of the compound stock solution (e.g., 512 µg/mL) to the wells in column 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.

-

Continue this serial transfer from column 2 to column 10. Discard 100 µL from column 10 after mixing.

-

Column 11 serves as the positive control (bacteria, no compound). Add 100 µL of MHB to these wells.

-

Column 12 serves as the negative/sterility control (no bacteria, no compound). These wells should already contain 100 µL of MHB.

-

-

Inoculation:

-

Add 100 µL of the standardized bacterial inoculum (1 x 10⁶ CFU/mL) to all wells in columns 1 through 11. Do not add bacteria to column 12.

-

The final volume in each well (1-11) is now 200 µL, and the final bacterial concentration is 5 x 10⁵ CFU/mL.

-

-

Incubation:

-

Seal the plate (e.g., with a breathable film or lid) and incubate at 37°C for 16-24 hours without shaking.[2]

-

-

Determining the MIC:

-

After incubation, visually inspect the plate for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth. This can be confirmed by measuring the OD₆₀₀ of each well with a plate reader.

-

Experimental Workflow Diagram

Figure 3. Workflow for the determination of Minimum Inhibitory Concentration (MIC).

References

- 1. CAS#:136581-49-2 | 3-fluoro-l-alanine methyl ester, hydrochloride | Chemsrc [chemsrc.com]

- 2. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. merckindex.rsc.org [merckindex.rsc.org]

- 5. musashino.com [musashino.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Sensing Living Bacteria in Vivo Using d-Alanine-Derived 11C Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sinfoochem.com [sinfoochem.com]

- 10. protocols.io [protocols.io]

- 11. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]

Methodological & Application

"D-Alanine, 3-fluoro-, hydrochloride" experimental protocols

Application Notes for D-Alanine, 3-fluoro-, hydrochloride

Compound: this compound (D-F-Ala-HCl) Synonyms: 3-Fluoro-D-alanine, Fludalanine[1] Molecular Formula: C₃H₆FNO₂ · HCl Molecular Weight: 143.54 g/mol (hydrochloride salt)

Description and Mechanism of Action

This compound is a fluorinated analog of the amino acid D-alanine. It functions as a potent antibacterial agent by targeting a crucial step in bacterial cell wall synthesis.[1] The primary mechanism of action is the inhibition of alanine racemase, a bacterial enzyme that catalyzes the conversion of L-alanine to D-alanine.[1][2] D-alanine is an essential building block of peptidoglycan, the macromolecule that provides structural integrity to the bacterial cell wall.[1][3] By inhibiting alanine racemase, D-F-Ala-HCl depletes the pool of D-alanine, thereby disrupting peptidoglycan synthesis and compromising cell wall integrity, ultimately leading to bacterial cell death. This specificity for a bacterial metabolic pathway makes it an attractive candidate for antimicrobial research.[3]

Applications in Research and Drug Development

-

Antimicrobial Research: D-F-Ala-HCl is utilized in studies to understand bacterial cell wall biosynthesis and to screen for new antimicrobial agents. Its role as an inhibitor of a key enzyme provides a model for studying mechanisms of antibiotic action.[1]

-

Bacterial Imaging: Radiolabeled versions of D-alanine analogs, such as D-[¹⁸F]Fluoroalanine (D-[¹⁸F]FAla) and D-[³-¹¹C]alanine, are developed as positron emission tomography (PET) imaging tracers for the in vivo detection of bacterial infections.[4][5][6] Since D-amino acids are not typically metabolized by mammalian cells but are actively incorporated into bacterial peptidoglycan, these tracers allow for the specific visualization of bacterial activity.[3][7] This approach can differentiate between active bacterial infections and sterile inflammation.[5][7]

-

Metabolic Studies: The metabolism of fludalanine can be studied to understand its biotransformation and potential defluorination in vivo.[1] Its primary metabolism involves oxidation to fluoropyruvate, which is then reduced to fluorolactate.[1] Analytical methods like gas chromatography-mass spectrometry (GC/MS) are used to quantify these metabolites in biological samples.[1][8]

Signaling Pathway and Experimental Workflows

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Caption: Inhibition of Alanine Racemase by D-Alanine, 3-fluoro-.

Experimental Workflow: In Vitro Bacterial Uptake Assay

Caption: Workflow for assessing bacterial uptake of radiolabeled compounds.

Experimental Workflow: In Vivo PET Imaging in an Animal Model

References

- 1. Oxidative and defluorinative metabolism of fludalanine, 2-2H-3-fluoro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of inactivation of alanine racemase by beta, beta, beta-trifluoroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sensing Living Bacteria in Vivo Using d-Alanine-Derived 11C Radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biological Evaluation of D-[18F]Fluoroalanine and D-[18F]Fluoroalanine-d3 as Positron Emission Tomography (PET) Imaging Tracers for Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. D-alanine as a chemical marker for the determination of streptococcal cell wall levels in mammalian tissues by gas chromatography/negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-Fluoro-D-alanine Hydrochloride in Bacterial Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-D-alanine (DFA) hydrochloride is a synthetic analog of the bacterial amino acid D-alanine. It serves as a potent and specific inhibitor of the bacterial enzyme alanine racemase. This enzyme is crucial for the conversion of L-alanine to D-alanine, an essential component of the peptidoglycan cell wall in most bacteria. By inhibiting this key step, 3-fluoro-D-alanine disrupts cell wall synthesis, leading to bacterial cell lysis and death. Its specificity for a bacterial target that is absent in eukaryotes makes it an attractive candidate for antimicrobial research and drug development.[1]

These application notes provide detailed protocols for utilizing 3-fluoro-D-alanine hydrochloride in various bacteriological studies, including the determination of its antibacterial activity, its effect on bacterial growth, and its use as a selective agent for isolating bacterial mutants.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

3-Fluoro-D-alanine acts as a suicide inhibitor of alanine racemase. The enzyme mistakenly recognizes DFA as its natural substrate, D-alanine. During the catalytic process, the fluorine atom is eliminated, generating a highly reactive intermediate that covalently binds to the pyridoxal phosphate (PLP) cofactor at the enzyme's active site. This irreversible inactivation of alanine racemase depletes the intracellular pool of D-alanine.

The lack of D-alanine stalls the synthesis of the D-alanyl-D-alanine dipeptide, a critical precursor for the pentapeptide side chains of peptidoglycan. Without these side chains, the cross-linking of the glycan strands in the bacterial cell wall cannot occur, leading to a weakened cell wall that is unable to withstand the internal osmotic pressure, ultimately resulting in cell lysis. D-alanine deficiency also impacts the modification of teichoic acids in Gram-positive bacteria, which can increase their susceptibility to other antimicrobial agents.[2][3]

Caption: Inhibition of peptidoglycan synthesis by 3-fluoro-D-alanine.

Data Presentation

Table 1: Antibacterial Spectrum of 3-Fluoro-D-alanine Analogs

| Bacterial Strain | Compound | MIC (µg/mL) | Reference |

| Streptococcus pneumoniae | β-chloro-D-alanine | Not specified, but effective | [4] |

| Streptococcus pyogenes | β-chloro-D-alanine | Not specified, but effective | [4] |

| Bacillus subtilis | β-chloro-D-alanine | Not specified, but effective | [4] |

| Escherichia coli | β-chloro-D-alanine | Not specified, but effective | [4] |

| Staphylococcus aureus | Thiadiazolidinones (Alanine Racemase Inhibitors) | 6.25 - 100 |